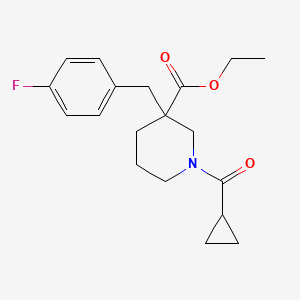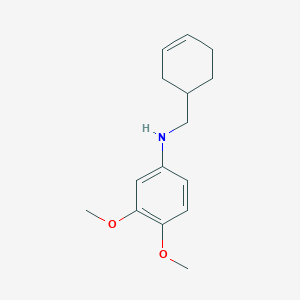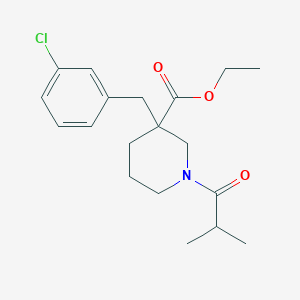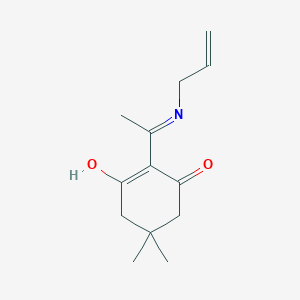![molecular formula C22H15N3O4 B6013629 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B6013629.png)
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazolinone core with a 4-hydroxyphenyl and a 3-nitrophenyl group attached via an ethenyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced via a Heck reaction, where the quinazolinone core is coupled with a suitable aryl halide in the presence of a palladium catalyst and a base.
Functional Group Modifications: The hydroxy and nitro groups are introduced through nitration and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of an amino-substituted quinazolinone.
Substitution: Formation of ether or ester derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The ethenyl linkage provides rigidity to the molecule, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one
- 2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one
Uniqueness
The presence of both hydroxy and nitro groups in 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one makes it unique compared to other quinazolinone derivatives
Propiedades
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-18-11-8-15(9-12-18)10-13-21-23-20-7-2-1-6-19(20)22(27)24(21)16-4-3-5-17(14-16)25(28)29/h1-14,26H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIBKBLOJUUBCT-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B6013548.png)


![2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide](/img/structure/B6013571.png)
![3,5-dimethoxy-N-({1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6013575.png)
![1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone](/img/structure/B6013583.png)
![2-(4-fluorophenyl)-2-hydroxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide trifluoroacetate (salt)](/img/structure/B6013593.png)

![N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B6013602.png)

![1-{[1-(2-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}azepane](/img/structure/B6013625.png)
![mesityl(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanone](/img/structure/B6013637.png)
![2,3-dichloro-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]benzamide](/img/structure/B6013648.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B6013652.png)
